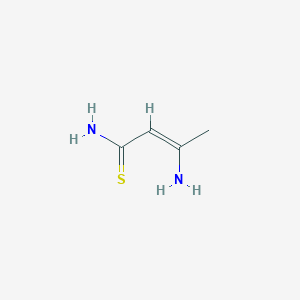![molecular formula C22H23NO4 B6149778 4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid CAS No. 1694007-54-9](/img/no-structure.png)
4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid” is a chemical compound with the molecular formula C22H23NO4 . It is a research chemical and not much information is available about its specific uses .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOCC [C@@H] (C (O)=O)NC (OCC1C2=CC=CC=C2C3=CC=CC=C13)=O . This indicates that the compound has a chiral center at the carbon atom connected to the cyclopropyl group . Physical And Chemical Properties Analysis
The molecular weight of this compound is 365.42 . Other physical and chemical properties like boiling point, melting point, etc., are not available in the web search results.Aplicaciones Científicas De Investigación
4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid has been used in a variety of scientific research applications. It has been used to study the mechanisms of action of many biological pathways, such as protein-protein interactions, enzyme-substrate interactions, and signal transduction pathways. It has also been used to study the pharmacokinetics and pharmacodynamics of drugs, as well as to study the structure-activity relationships of various compounds.
Mecanismo De Acción
The mechanism of action of 4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is not yet fully understood. However, it is believed that the cyclopropyl group of this compound acts as a “molecular switch” that can modulate the activity of proteins and enzymes. This switch is thought to be responsible for the various biochemical and physiological effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of proteins and enzymes, as well as to affect the expression of genes. It has also been shown to have anti-inflammatory, anti-proliferative, and anti-tumor properties. Additionally, this compound has been shown to have antioxidant and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easily synthesized. Additionally, it is highly soluble in a variety of solvents, making it easy to use in a variety of experiments. However, this compound also has several limitations. It is a relatively unstable compound, and its shelf-life is relatively short. Additionally, it is a relatively non-specific compound, and its effects are not always predictable.
Direcciones Futuras
There are many potential future directions for 4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid. It could be used to further study the mechanisms of action of biological pathways, as well as to further study the structure-activity relationships of various compounds. Additionally, it could be used to study the pharmacokinetics and pharmacodynamics of drugs, as well as to further study its biochemical and physiological effects. Furthermore, it could be used to develop novel therapeutic agents, such as anti-inflammatory, anti-proliferative, and anti-tumor drugs. Finally, it could be used to develop new methods of synthesis and delivery of drugs.
Métodos De Síntesis
4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid can be synthesized by the reaction of 4-cyclopropyl-2-aminobutanoic acid with 9-fluorenylmethoxycarbonyl chloride. This reaction results in the formation of a cyclopropyl-containing carboxylic acid with a unique chemical structure. The reaction is carried out in an inert atmosphere of nitrogen or argon and is typically conducted at temperatures between 0 and 50°C. The reaction is usually completed within 2-3 hours.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid involves the protection of the amine group, followed by the introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is then removed, and the carboxylic acid is activated for coupling with the cyclopropylamine. The final step involves deprotection of the amine and carboxylic acid groups.", "Starting Materials": [ "Cyclopropylamine", "4-bromo-2-butenoic acid", "9H-fluorene-9-methanol", "Diisopropylcarbodiimide (DIC)", "N-hydroxysuccinimide (NHS)", "Triethylamine (TEA)", "Dichloromethane (DCM)", "Dimethylformamide (DMF)", "Ethanol", "Acetic acid", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Protection of the amine group with acetic anhydride and NaOH", "Introduction of the Fmoc group using Fmoc-Cl and TEA in DCM", "Removal of the Fmoc group with piperidine in DMF", "Activation of the carboxylic acid with DIC and NHS in DCM", "Coupling of the activated carboxylic acid with cyclopropylamine in DMF", "Deprotection of the amine and carboxylic acid groups with TFA in DCM/ethanol" ] } | |
Número CAS |
1694007-54-9 |
Fórmula molecular |
C22H23NO4 |
Peso molecular |
365.4 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



